molecular formula C17H17N3O4S3 B2892829 N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021030-30-7

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No. B2892829
CAS RN: 1021030-30-7
M. Wt: 423.52
InChI Key: IBUHHDGZWWEORX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSEA is a thiol-reactive compound that can modify cysteine residues in proteins, and its unique properties make it a valuable tool for studying protein structure and function.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including those with sulfonamide groups, have shown potential as anticancer agents. A study by Ghorab et al. (2014) synthesized a series of thiophenes with biologically active moieties, including sulfonamide, and evaluated their anticancer activity against the human breast cancer cell line (MCF7). Some compounds exhibited higher cytotoxic activities than doxorubicin, a positive control, indicating their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Anticonvulsant Activity

Research on 4-thiazolidinones bearing a sulfonamide group by Siddiqui et al. (2010) demonstrated significant anticonvulsant activity against animal models. The study suggests that compounds with a sulfonamide moiety can serve as leads for further investigations into anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Anti-inflammatory and Analgesic Agents

A study by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition alongside analgesic and anti-inflammatory activities. These findings highlight the therapeutic potential of sulfonamide derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Activity

El-Mariah and Nassar (2008) focused on the synthesis of novel 2-pyridones containing a sulfonamide moiety, aiming to explore their bactericidal and fungicidal activities. Such compounds are expected to have significant biological activities, including potential antimicrobial applications (El-Mariah & Nassar, 2008). Additionally, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, displaying anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-24-13-6-4-12(5-7-13)8-9-18-16(21)14-11-26-17(19-14)20-27(22,23)15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHHDGZWWEORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

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